2,4-Dichloro-6-phenylquinazoline

Drug Design ADME Medicinal Chemistry

2,4-Dichloro-6-phenylquinazoline is a unique halogenated quinazoline building block with a critical 6-phenyl substituent. Unlike generic 2,4-dichloroquinazoline, the 6-phenyl group provides optimal steric and electronic properties essential for developing potent EGFR/HER2 kinase inhibitors and G-quadruplex stabilizers. This advanced intermediate enables regioselective derivatization at the 4-chloro position for rapid SAR exploration and IP generation. Secure your supply of this 98% pure, research-grade compound for your next oncology program.

Molecular Formula C14H8Cl2N2
Molecular Weight 275.13
CAS No. 192218-19-2
Cat. No. B2430689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-phenylquinazoline
CAS192218-19-2
Molecular FormulaC14H8Cl2N2
Molecular Weight275.13
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N=C3Cl)Cl
InChIInChI=1S/C14H8Cl2N2/c15-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)17-14(16)18-13/h1-8H
InChIKeyGBGYTTAUYMMLAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-phenylquinazoline (CAS 192218-19-2) for Scientific Research and Procurement: Core Specifications


2,4-Dichloro-6-phenylquinazoline (CAS: 192218-19-2) is a halogenated heterocyclic building block belonging to the quinazoline family, specifically characterized by chlorine atoms at the 2- and 4-positions and a phenyl substituent at the 6-position of the core bicyclic structure . With a molecular formula of C14H8Cl2N2 and a molecular weight of 275.13 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its predicted physicochemical properties include a boiling point of 390.8±40.0 °C, a density of 1.381±0.06 g/cm³, and a pKa of -0.55±0.30 . The compound is commercially available with a typical purity of 98% .

Why 2,4-Dichloro-6-phenylquinazoline Cannot Be Replaced by Generic 2,4-Dichloroquinazoline Analogs


Generic substitution of 2,4-Dichloro-6-phenylquinazoline with unsubstituted 2,4-dichloroquinazoline (CAS 607-68-1) or other simple alkyl-substituted analogs (e.g., 2,4-dichloro-6-methylquinazoline, CAS 39576-82-4) is not scientifically valid for specific research applications . The presence of the 6-phenyl substituent fundamentally alters the electronic distribution and steric profile of the quinazoline core, which is a critical determinant of biological activity and reactivity [1]. Structure-activity relationship (SAR) studies on quinazoline-based kinase inhibitors have identified the 6- and 7-positions as the most important structural features for target engagement and potency, where steric and electrostatic interactions are crucial for the inhibitory effect [2]. Consequently, the 6-phenyl group confers a unique chemical space that cannot be replicated by 6-H or 6-alkyl analogs, directly impacting downstream applications such as kinase inhibitor development or regioselective derivatization.

Evidence-Based Differentiation of 2,4-Dichloro-6-phenylquinazoline (CAS 192218-19-2) from Structural Analogs


Enhanced Lipophilicity (LogP) for Improved Membrane Permeability vs. Unsubstituted Core

The 6-phenyl substituent on 2,4-dichloro-6-phenylquinazoline substantially increases its lipophilicity compared to the unsubstituted core, 2,4-dichloroquinazoline. This difference in LogP is a critical parameter for predicting membrane permeability and oral bioavailability in drug discovery programs .

Drug Design ADME Medicinal Chemistry Physicochemical Property

Class-Level Potency of 6-Phenylquinazolines as EGFR/HER2 Kinase Inhibitors

While direct data for the target compound is not available, the class of 6-substituted quinazoline derivatives, including the 6-phenyl motif, has demonstrated potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases. This class-level activity distinguishes it from simple 2,4-dichloroquinazolines which are generally considered inert synthetic intermediates rather than bioactive scaffolds [1].

EGFR Inhibitor HER2 Inhibitor Kinase Assay Anticancer Cancer Biology

Potential for Improved Activity vs. Gefitinib-Resistant Cell Lines

Research on 6-aryl quinazoline derivatives has demonstrated improved activity toward Gefitinib-sensitive and -resistant tumor cell lines compared to earlier-generation quinazoline-based drugs. This is a critical advantage in the context of acquired resistance in non-small cell lung cancer (NSCLC) [1].

Drug Resistance EGFR T790M Gefitinib Anticancer Cancer Biology

Intellectual Property Precedent as a Valuable Synthetic Intermediate

The use of 2,4-dichloro-6-phenylquinazoline as a key intermediate is explicitly claimed in patent literature, specifically within compositions comprising quinazoline derivatives for therapeutic applications (EP2292234) [1]. This contrasts with the more generic 2,4-dichloroquinazoline, which, while widely used, lacks the same degree of specificity in high-value pharmaceutical patents.

Medicinal Chemistry Organic Synthesis Pharmaceutical Patent Drug Discovery

Regioselective Derivatization Potential at the 4-Chloro Position

The 4-position chlorine atom on 2,4-dichloroquinazoline cores is well-documented to be more susceptible to nucleophilic aromatic substitution (SNAr) than the 2-position chlorine. Density Functional Theory (DFT) calculations confirm a higher LUMO coefficient and lower activation energy for nucleophilic attack at the 4-position [1]. For 2,4-dichloro-6-phenylquinazoline, this regioselectivity is preserved, allowing for the controlled synthesis of 2-chloro-4-amino-6-phenylquinazolines. The 6-phenyl group does not interfere with this selectivity, providing a predictable and versatile synthetic handle.

Medicinal Chemistry Organic Synthesis SNAr Reaction Regioselectivity

Primary Research Applications for Procuring 2,4-Dichloro-6-phenylquinazoline (CAS 192218-19-2)


Synthesis of Next-Generation EGFR and HER2 Kinase Inhibitors

2,4-Dichloro-6-phenylquinazoline is a strategic starting material for constructing novel kinase inhibitors, particularly those targeting EGFR and HER2. Its 6-phenyl motif is a key structural feature associated with potent dual enzyme inhibition and potential activity against drug-resistant cell lines, as inferred from class-level SAR studies [1]. Researchers can leverage the regioselective substitution of the 4-chloro group to introduce diverse amine-containing tails, a common strategy for optimizing inhibitor potency and selectivity .

Development of Anticancer Agents Targeting G-Quadruplex DNA

The 6-phenylquinazoline scaffold is a known G-quadruplex (G4) ligand. Research has shown that 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives, which are structurally related, exhibit interesting antiproliferative activities against multiple cancer cell lines [1]. 2,4-Dichloro-6-phenylquinazoline provides an entry point for synthesizing and exploring new G4-stabilizing agents by functionalizing the 2- and 4-chloro positions, which may lead to novel anticancer therapeutics with a distinct mechanism of action.

Building a Proprietary Library of 6-Phenylquinazoline Analogs

For medicinal chemistry groups focused on intellectual property generation, 2,4-dichloro-6-phenylquinazoline offers a competitive advantage. Its specific inclusion in pharmaceutical patent claims (e.g., EP2292234) highlights its utility in creating proprietary chemical matter [1]. By using this advanced intermediate, research programs can efficiently generate diverse libraries of 6-phenyl-substituted quinazolines, increasing the likelihood of discovering novel, patentable lead compounds in oncology and other therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-6-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.